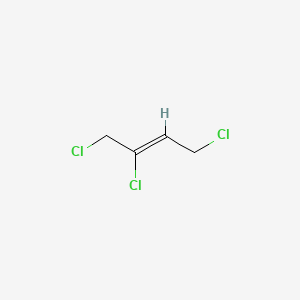
1,2,4-Trichlorobut-2-ene
Descripción general
Descripción
1,2,4-Trichlorobut-2-ene is a chemical compound with the molecular formula C4H5Cl3 and a molecular weight of 159.4415 . It is used in various industrial applications .
Synthesis Analysis
The synthesis of 1,2,4-Trichlorobut-2-ene involves several methods. One method involves the reaction with iron (III) chloride at 25 degrees Celsius for 6 hours . The yield of this reaction is approximately 50.5% . Another method involves a stereocontrolled, expeditious (three steps), and efficient (67−71% overall yield) synthesis of 1,2,4-trioxolanes .Molecular Structure Analysis
The molecular structure of 1,2,4-Trichlorobut-2-ene is characterized by a molecular mass of 159.441 g·mol −1, a dipole moment of 3.96 ± 1.08 D, a volume of 163.08 Å 3, and a surface area of 162.46 Å 2 .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-Trichlorobut-2-ene are complex and involve multiple steps. For instance, one synthesis method involves a reaction with iron (III) chloride at 25 degrees Celsius for 6 hours .Physical And Chemical Properties Analysis
1,2,4-Trichlorobut-2-ene has a molecular formula of C4H5Cl3 and a molecular weight of 159.4415 . Other physical and chemical properties such as melting point, boiling point, and density are not clearly defined in the available literature.Aplicaciones Científicas De Investigación
Reduction of Halogenated Compounds : The radical tributyltin hydride reduction of halogenated compounds, such as 1,1,1,4-tetrachlorobut-2-ene, can yield mixtures of trichlorobutenes. These reactions may involve different pathways, including oxidative addition-β-elimination processes (Guibé, Xian, & Balavoine, 1986).
Formation of Chlorovinyl Compounds : Chloroacetyl chloride can react with dichloroethene in the presence of catalysts like AlCl3, leading to the formation of compounds such as (E)-1,1,4-trichlorobut-3-en-2-one. These compounds show high reactivity in their vinylic halogen atoms, which can be used in further chemical reactions (Bozhenkov et al., 2008).
Synthesis of Brominated and Chlorinated Compounds : Bromination of trichlorobut-3-enoic acid can lead to various brominated and chlorinated butanoic acids and butenones. These compounds can be used for further chemical synthesis and have applications in organic chemistry (Potkin et al., 2007).
Ene Reactions in Solution : Studies on ene reactions between compounds like 4-phenyl-1,2,4-triazoline-3,5-dione and hex-1-ene in various solvents provide insights into the thermodynamics and kinetics of these reactions, which are relevant in synthetic organic chemistry (Kiselev et al., 2014).
Synthesis of Pyrazole-1-Carboxamides : The reaction of trichlorobut-3-en-1-ones with semicarbazide can lead to the formation of pyrazole-1-carboxamides, which are significant in the development of pharmaceuticals and agrochemicals (Petkevich, Potkin, & Kaberdin, 2006).
Electrochemical Reduction Studies : Electrochemical reduction techniques have been used to synthesize dichlorobutenones from trichlorobut-2-en-1-ones, providing a method for preparing β,γ-unsaturated ketones, which are valuable in various chemical syntheses (Guirado et al., 2007).
Safety And Hazards
According to the Safety Data Sheets (SDS), 1,2,4-Trichlorobut-2-ene is for industry use only . In case of contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air and give artificial respiration if not breathing . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Propiedades
IUPAC Name |
(Z)-1,2,4-trichlorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3/c5-2-1-4(7)3-6/h1H,2-3H2/b4-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCATGXBSQWDDJ-RJRFIUFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C(/CCl)\Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trichlorobut-2-ene | |
CAS RN |
2431-54-1 | |
| Record name | 1,2,4-Trichloro-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002431541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-trichlorobut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1195409.png)


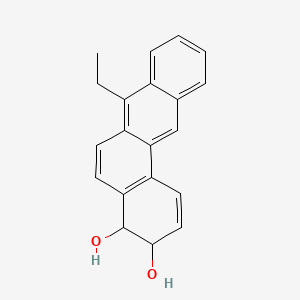

![(6R)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B1195420.png)

![(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1195424.png)
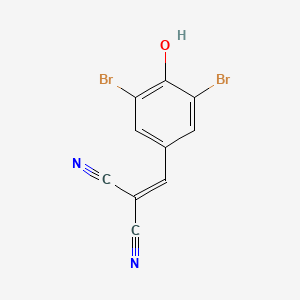
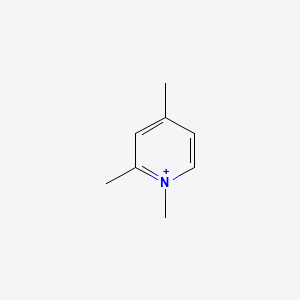

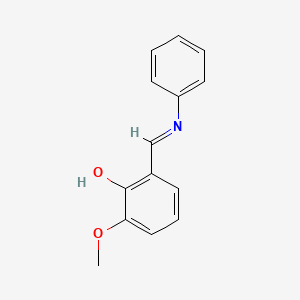
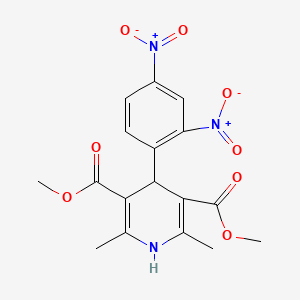
![(1S,6R,7R)-7-[(1S)-1,2-dihydroxyethyl]-6-hydroxy-1-(4-hydroxyphenyl)-4,8-dioxaspiro[4.4]nonane-3,9-dione](/img/structure/B1195432.png)